molecular formula C16H23NO7 B12106188 3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B12106188
M. Wt: 341.36 g/mol
InChI Key: SSHWDGQNMYHLBV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a unique structure It features a phenyl ring substituted with two methoxy groups, a hydroxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a carboxylic acid group through oxidation, forming 3,4-dimethoxybenzoic acid.

    Hydroxylation: The carboxylic acid is then hydroxylated to introduce the hydroxy group.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carbamate derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.

Medicine

Medically, 3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of certain biological targets, offering potential in drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The hydroxy and carbamate groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Shares the methoxy-substituted phenyl ring but lacks the hydroxy and carbamate groups.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but without the hydroxy and carbamate groups.

    3,4-Dimethoxyphenylacetic acid: Contains the methoxy-substituted phenyl ring but differs in the side chain structure.

Uniqueness

What sets 3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid apart is its combination of functional groups. The presence of both hydroxy and carbamate groups, along with the methoxy-substituted phenyl ring, provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHWDGQNMYHLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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